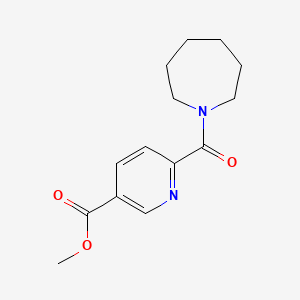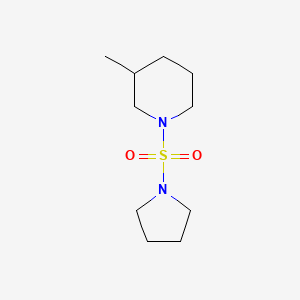
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate, also known as MAC-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAC-3 belongs to the family of pyridine carboxylates and has a molecular formula of C15H20N2O3.
Mecanismo De Acción
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate also inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to modulate the activity of ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly stable compound and can be easily synthesized in high yield. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate is also highly soluble in organic solvents, which makes it easy to handle in laboratory experiments. However, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate. One potential direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential use as a neuroprotective agent, as it has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route of Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate involves the reaction between 6-bromopyridine-3-carboxylic acid and azepan-1-amine in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl chloroformate to obtain Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate in high yield.
Aplicaciones Científicas De Investigación
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propiedades
IUPAC Name |
methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)11-6-7-12(15-10-11)13(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYLMEAXFKRSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)




![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)

